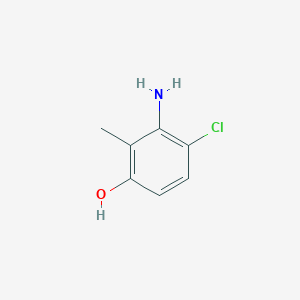
3-Amino-4-chloro-2-methylphenol
Cat. No. B3048197
Key on ui cas rn:
160430-99-9
M. Wt: 157.6 g/mol
InChI Key: HEVTVENFBFXVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952362
Procedure details


To a stirred solution of 3-amino-o-cresol (60 g) in anhydrous methanesulfonic acid (300 ml) was added N-chlorosuccinimide (68.3 g in five equal portions) over 2 h and 10 min, keeping the reaction temperature between 10 and 12° C. by use of a cooling bath. The dark mixture was allowed to stir overnight and warm to room temperature. It was then added to 1000 ml water with stirring (final temperature approx. 51° C.). Concentrated ammonium hydroxide (370 ml) was added with stirring, keeping the temperature between 50 and 60° C. by use of a cooling bath. The product crystallized out near the end of the addition at 50-53° C. The product slurry was cooled to ice bath temperature and held for 1 h. The product, isolated in 70.5% yield by filtration, washing with ice water, and drying in vacuo at 50° C., was 98.44% pure by area-normalized HPLC with correction for relative response factors. It contained only 0.8% of the 6-chloro isomer and 0.68% of the 4,6-dichloro impurity. Recrystallization from isopropanol-water with charcoal treatment gave, in 94% recovery, purified product that was 99.67% pure by HPLC (mp 143-144° C.).





Yield
70.5%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9].[Cl:10]N1C(=O)CCC1=O.O.[OH-].[NH4+]>CS(O)(=O)=O>[NH2:1][C:2]1[C:7]([Cl:10])=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=CC=C1)O)C
|
|
Name
|
|
|
Quantity
|
68.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
370 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature between 10 and 12° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring (final temperature approx. 51° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature between 50 and 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized out near the end of the addition at 50-53° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The product slurry was cooled to ice bath temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product, isolated in 70.5% yield by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuo at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from isopropanol-water with charcoal treatment
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave, in 94% recovery
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified product that
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=CC=C1Cl)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
